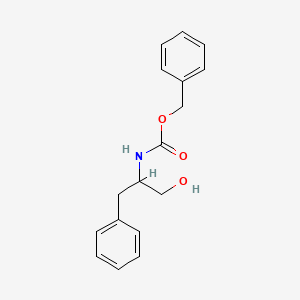

Cbz-DL-Phenylalaninol

Description

Structure

3D Structure

Properties

CAS No. |

73747-40-7 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |

InChI Key |

WPOFMMJJCPZPAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |

Other CAS No. |

6372-14-1 |

sequence |

F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Cbz-DL-Phenylalaninol

Physicochemical Profiling and Synthetic Utility

Introduction

Cbz-DL-Phenylalaninol (Benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) represents a critical intermediate in the synthesis of peptide mimetics, protease inhibitors, and chiral building blocks. While the enantiopure forms (L- or D-) are ubiquitous in stereoselective synthesis, the racemic DL-form serves as an essential cost-effective standard for analytical method development (chiral HPLC calibration) and as a scaffold for non-stereoselective diversity-oriented synthesis (DOS).

This guide provides a rigorous technical analysis of its chemical properties, synthesis, and reactivity, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Characterization

The following data consolidates physical properties from multiple authoritative chemical registries.

| Property | Specification |

| IUPAC Name | Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |

| CAS Number | 73747-40-7 (DL-form); 6372-14-1 (L-form reference) |

| Molecular Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 92–95 °C (L-isomer reference); DL-form typically exhibits a broader range due to crystal packing variations.[1][2] |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, CHCl₃, EtOAc. Insoluble in water.[2][3] |

| pKa | ~11.8 (Hydroxyl), ~9.0 (Carbamate NH - predicted) |

| Stability | Stable under standard conditions. Hygroscopic. Store at 2–8 °C. |

Synthesis & Causality

The synthesis of Cbz-DL-Phenylalaninol is primarily achieved via the Schotten-Baumann acylation of DL-phenylalaninol. This route is preferred over the reduction of Cbz-DL-phenylalanine due to the elimination of racemization risks associated with carboxyl activation and the lower cost of the amino alcohol starting material.

3.1. Mechanistic Rationale

-

Choice of Base: A biphasic system (NaHCO₃/NaOH) is critical to neutralize the HCl byproduct generated from Benzyl chloroformate (Cbz-Cl). Maintaining pH > 8 ensures the amine remains nucleophilic, while avoiding pH > 12 prevents hydrolysis of the newly formed carbamate.

-

Solvent System: A THF/Water or Dioxane/Water mixture ensures solubility of both the lipophilic Cbz-Cl and the hydrophilic amino alcohol, maximizing reaction kinetics at the interface.

3.2. Experimental Workflow (Graphviz)

Caption: Optimized Schotten-Baumann protocol for the synthesis of Cbz-DL-Phenylalaninol.

3.3. Detailed Protocol

-

Dissolution: Dissolve DL-phenylalaninol (10 mmol) in 20 mL of THF and 20 mL of 1M NaHCO₃.

-

Acylation: Cool to 0°C. Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent carbamate hydrolysis.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

-

Workup: Evaporate THF. Acidify the aqueous residue to pH 2 with 1N HCl (precipitates the product). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.

Reactivity & Transformations

The primary utility of Cbz-DL-Phenylalaninol lies in its alcohol functionality, which serves as a pivot point for oxidation or cyclization.

4.1. Oxidation to Cbz-Phenylalaninal

The oxidation of the alcohol to the aldehyde is a pivotal step in synthesizing peptide aldehyde inhibitors (e.g., calpain or proteasome inhibitors).

-

Method of Choice: Swern Oxidation or IBX Oxidation .

-

Why: These methods avoid over-oxidation to the carboxylic acid, which is a common risk with Jones reagent or Permanganate. The aldehyde is prone to racemization; however, starting with the DL-mixture makes this moot, simplifying the protocol.

4.2. Cyclization to Oxazolidinones

Treatment with strong bases (e.g., NaH) or thionyl chloride can effect cyclization to 4-benzyloxazolidin-2-one, a "Evans auxiliary" type scaffold (in racemic form), useful for derivatization.

4.3. Reaction Pathways (Graphviz)

Caption: Divergent synthetic applications of Cbz-DL-Phenylalaninol in medicinal chemistry.

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

-

HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient 10% to 90% MeCN in Water (0.1% TFA).

-

Detection: UV @ 254 nm (Phenyl ring absorption).

-

Note: For chiral separation of the DL-mixture, use a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).

-

-

NMR (¹H, 400 MHz, CDCl₃):

-

δ 7.20–7.40 (m, 10H, Aromatic), 5.10 (s, 2H, Ph-CH ₂-O), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH -N), 3.65 (m, 2H, CH ₂-OH), 2.90 (d, 2H, Ph-CH ₂-CH).

-

References

-

ChemicalBook. (2025). CBZ-L-PHENYLALANINAL CAS#: 59830-60-3 Chemical Properties.[4] Retrieved from

-

BLD Pharm. (2025). Cbz-DL-Phenylalaninol (CAS 73747-40-7) Product Page.[1][5] Retrieved from

-

BenchChem. (2025).[6][7] An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Methodology Reference). Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Carbamic acid, N-(1-benzyl-2-hydroxyethyl)-, benzyl ester.[1] Retrieved from [1]

-

Google Patents. (1994). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols. Retrieved from

Sources

- 1. Carbamic acid, N-(1-benzyl-2-hydroxyethyl)-, benzyl ester | C17H19NO3 | CID 52361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Cbz-Phenylalaninol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (S)-Cbz-Phenylalaninol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CBZ-L-PHENYLALANINAL CAS#: 59830-60-3 [m.chemicalbook.com]

- 5. CAS:16251-45-9, (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑烷酮-毕得医药 [bidepharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

What is Cbz-DL-Phenylalaninol used for in research

Technical Guide: Cbz-DL-Phenylalaninol in Synthetic Organic Chemistry

Executive Summary Cbz-DL-Phenylalaninol (N-Benzyloxycarbonyl-DL-phenylalaninol) serves as a robust, lipophilic building block in the synthesis of peptidomimetics, chiral auxiliaries, and protease inhibitors. While the enantiopure L-isomer is the standard starting material for FDA-approved HIV protease inhibitors (e.g., Saquinavir, Nelfinavir), the racemic DL-form plays a critical role in method development, cost-efficient route optimization, and kinetic resolution studies .

This guide details the chemical utility of Cbz-DL-Phenylalaninol, focusing on its oxidation to amino aldehydes, its role as a substrate for enzymatic resolution, and its deprotection mechanics.

Part 1: Chemical Architecture & Properties[1]

Cbz-DL-Phenylalaninol consists of a phenylalanine skeleton reduced to an amino alcohol, with the amine protected by a Carbobenzyloxy (Cbz or Z) group.

| Property | Specification |

| CAS Number | 73747-40-7 (DL-form); 6372-14-1 (L-form) |

| Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| Stereochemistry | Racemic (50:50 mixture of R and S enantiomers) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in Water |

| Stability | Stable to acidic conditions (TFA, HCl/Dioxane); Labile to Hydrogenolysis (H₂/Pd) |

Why the Cbz Group? The Cbz group is chosen over Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for phenylalaninol derivatives when:

-

Acid Stability is Required: Subsequent steps involve acidic workups that would cleave a Boc group.

-

Orthogonality: It allows for the selective deprotection of other groups (e.g., tert-butyl esters) using acid, leaving the amine protected.

-

Suppression of Racemization: Urethane-type protectors like Cbz reduce the risk of racemization at the

-carbon during activation steps compared to amide protection.

Part 2: The "Gateway" Transformation: Oxidation to Aldehydes

The primary utility of Cbz-phenylalaninol is as a precursor to Cbz-phenylalaninal , a highly reactive chiral pool aldehyde used to generate hydroxyethylene isosteres (the core scaffold of aspartyl protease inhibitors).

The Challenge:

Direct oxidation of amino alcohols to amino aldehydes is prone to racemization due to the acidity of the

The Solution: Researchers utilize mild oxidation protocols. The Swern Oxidation or Parikh-Doering Oxidation are the industry standards because they operate at low temperatures or non-basic conditions, preserving stereochemical integrity (even if starting with the racemate, maintaining the ratio is critical for analytical baselines).

Diagram 1: Synthetic Pathway & Utility

The following diagram illustrates the transformation of Cbz-DL-Phenylalaninol into key pharmacophores.

Caption: Divergent synthetic utility of Cbz-DL-Phenylalaninol. The aldehyde intermediate is the critical junction for chain extension.

Part 3: Kinetic Resolution (The "DL" Application)

Because the L-isomer is significantly more expensive than the DL-racemate, a major area of research involving Cbz-DL-Phenylalaninol is Kinetic Resolution . This process uses chiral catalysts or enzymes to selectively react with one enantiomer, allowing for the separation of the desired L-isomer.

Experimental Logic:

-

Substrate: Cbz-DL-Phenylalaninol.

-

Catalyst: Lipase (e.g., Pseudomonas cepacia lipase) or a Chiral Metal Complex (e.g., Co(III)-salen).

-

Reaction: Selective acylation of the hydroxyl group.

-

Outcome: The L-enantiomer is acylated (becoming an ester), while the D-enantiomer remains an alcohol (or vice versa), allowing separation by silica chromatography.

Why use DL in Research?

-

Assay Validation: When developing a new HPLC method to separate enantiomers, you must have the racemate (DL) to prove your column can separate the peaks. Using pure L-material gives you a single peak, providing no data on separation efficiency (resolution factor).

-

Cost-Efficient Scaffolding: In early-stage drug discovery, if the target binding pocket is not yet fully mapped, researchers may use the racemic scaffold to synthesize a library of inhibitors cheaply. If the racemic mixture shows activity, they then invest in the enantiopure synthesis.

Part 4: Detailed Experimental Protocols

Protocol A: Swern Oxidation (Alcohol Aldehyde)

Context: This converts Cbz-DL-Phenylalaninol to Cbz-DL-Phenylalaninal. This must be performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Reagents:

-

Oxalyl chloride (1.5 eq)

-

DMSO (3.0 eq)

-

Triethylamine (5.0 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step:

-

Activation: Cool a solution of oxalyl chloride in dry DCM to -78°C. Add DMSO dropwise. Stir for 15 minutes. Mechanism: Formation of the active chlorosulfonium species.

-

Addition: Add a solution of Cbz-DL-Phenylalaninol in DCM dropwise, maintaining the temperature below -60°C. Stir for 30-45 minutes. Mechanism: Formation of the alkoxysulfonium salt.

-

Elimination: Add triethylamine (Et₃N) dropwise. The reaction will turn white/cloudy. Allow it to warm to 0°C over 1 hour. Mechanism: Base-promoted intramolecular elimination to release the aldehyde and dimethyl sulfide.

-

Workup: Quench with saturated NH₄Cl or phosphate buffer (pH 7). Extract with DCM. Wash with brine.

-

Caution: The product (aldehyde) is unstable on silica gel. Use immediately or store under argon at -20°C.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Removing the protecting group to reveal the free amine.

Reagents:

-

Palladium on Carbon (10% Pd/C)[1]

-

Hydrogen Gas (H₂, 1 atm or balloon)

-

Methanol (MeOH)

Step-by-Step:

-

Dissolve Cbz-DL-Phenylalaninol in MeOH (0.1 M concentration).

-

Add 10 wt% of Pd/C catalyst carefully (catalyst is pyrophoric; add under inert gas flow).

-

Purge the vessel with H₂ gas. Stir vigorously at Room Temperature (RT) for 2-4 hours.

-

Monitoring: TLC will show the disappearance of the UV-active starting material (Cbz group absorbs UV; the product Phenylalaninol has weak UV absorbance).

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Yield: Evaporate solvent to yield Phenylalaninol as a free base.

Part 5: Mechanism of Action in Protease Inhibition

Cbz-phenylalaninol derivatives mimic the transition state of peptide bond hydrolysis. HIV protease cleaves peptide bonds between Phenylalanine and Proline.

-

The Scaffold: The benzyl side chain of phenylalanine fits into the hydrophobic S1 pocket of the enzyme.

-

The Isostere: By converting the peptide bond (-CO-NH-) to a hydroxyethylene (-CH(OH)-CH₂-) or hydroxyethylamine (-CH(OH)-CH₂-N-) scaffold derived from phenylalaninol, the molecule cannot be cleaved.

-

Inhibition: The hydroxyl group mimics the tetrahedral intermediate of the hydrolytic water attack, binding tightly to the catalytic aspartic acid residues (Asp25/Asp25') in the HIV protease active site, effectively locking the enzyme.

Diagram 2: Cbz-Deprotection Mechanism

Caption: Pd-catalyzed hydrogenolysis mechanism removing the Cbz group.

References

-

Sigma-Aldrich. (n.d.). Z-L-Phenylalaninol Product Specification and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2005). PubChem Compound Summary for CID 53493-27-1 (Cbz-DL-Phenylalaninol). Retrieved from

-

Ghosh, A. K., et al. (2016). Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis.

-

ChemicalBook. (n.d.). Cbz-L-Phenylalaninal Properties and Synthesis. Retrieved from

Sources

Cbz-DL-Phenylalaninol: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction: The Versatile Role of a Protected Amino Alcohol

N-(Benzyloxycarbonyl)-DL-phenylalaninol, commonly abbreviated as Cbz-DL-Phenylalaninol, is a carbamate-protected amino alcohol of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. As a derivative of the essential amino acid phenylalanine, it serves as a crucial chiral building block for the synthesis of more complex molecules. Its structural composition, featuring a protective Cbz group, a chiral center, and a reactive hydroxyl group, makes it a versatile intermediate. This guide provides an in-depth exploration of its molecular structure, stereochemical nuances, synthesis, and key applications, offering valuable insights for researchers and professionals in the chemical sciences. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of its two enantiomers, a critical aspect that dictates its use in stereospecific applications.[1]

Molecular Structure and Physicochemical Properties

Cbz-DL-Phenylalaninol is characterized by several key functional groups that define its chemical behavior. The molecule consists of a central 2-amino-3-phenylpropan-1-ol core. The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis, which prevents unwanted reactions of the amine functionality.[2] This protecting group can be readily removed under specific conditions, allowing for further chemical transformations.

The structure also contains a primary alcohol (-CH₂OH) group, which is a key site for various chemical modifications and attachments. The presence of a benzyl group attached to the chiral carbon contributes to the molecule's overall steric bulk and lipophilicity.

The IUPAC name for this compound is benzyl N-[(2R,S)-1-hydroxy-3-phenylpropan-2-yl]carbamate.[3]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | [3][4][5] |

| Molecular Weight | 285.34 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 91.0-97.0 °C (for D-enantiomer) | [3] |

| CAS Number | 73747-40-7 | [5] |

| Solubility | Sparingly soluble in water | [2] |

Stereochemistry: The Significance of the "DL" Racemic Mixture

The core of Cbz-DL-Phenylalaninol's utility in advanced synthesis lies in its stereochemistry. The carbon atom to which the Cbz-protected amino group and the benzyl group are attached is a chiral center. This gives rise to two non-superimposable mirror images, or enantiomers:

-

Cbz-D-Phenylalaninol ((R)-enantiomer)

-

Cbz-L-Phenylalaninol ((S)-enantiomer) [6]

The "DL" designation signifies that the compound is a racemic mixture, containing an equal 1:1 ratio of the D and L enantiomers. In many biological and pharmaceutical contexts, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[7] Therefore, the separation of these enantiomers, a process known as chiral resolution, is often a critical step for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1][8]

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis of Cbz-DL-Phenylalaninol: A Standard Laboratory Protocol

A common and reliable method for the synthesis of Cbz-DL-Phenylalaninol is the reduction of the corresponding N-protected amino acid, Cbz-DL-phenylalanine.[9] This transformation selectively reduces the carboxylic acid group to a primary alcohol while leaving the Cbz protecting group and the rest of the molecule intact.

Reaction Scheme:

Cbz-DL-phenylalanine → Cbz-DL-Phenylalaninol

Expert Insights on Reagent Selection:

The choice of reducing agent is critical for the success of this synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are also pyrophoric and require strictly anhydrous conditions. A safer and often preferred alternative for laboratory-scale synthesis involves the use of sodium borohydride (NaBH₄) in combination with an activating agent, such as iodine or sulfuric acid, in an alcoholic solvent.[10]

Detailed Experimental Protocol:

Materials:

-

Cbz-DL-phenylalanine

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Concentrated Sulfuric Acid (H₂SO₄) or Iodine (I₂)

-

Distilled water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Cbz-DL-phenylalanine in anhydrous ethanol.

-

Esterification (in situ): Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Allow the mixture to reflux for a couple of hours to form the corresponding ethyl ester in situ. This step facilitates the subsequent reduction.[10]

-

Preparation of Reducing Agent: In a separate flask, prepare a suspension of sodium borohydride in ethanol.

-

Reduction: Cool the ester solution to room temperature. Slowly add the sodium borohydride suspension to the ester solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Work-up:

-

Remove the ethanol by rotary evaporation.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Cbz-DL-Phenylalaninol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white crystalline solid.

Caption: Workflow for the synthesis of Cbz-DL-Phenylalaninol.

Applications in Research and Drug Development

Cbz-DL-Phenylalaninol is a valuable intermediate in a variety of synthetic applications:

-

Chiral Auxiliaries and Ligands: The resolved enantiomers (D or L) are frequently used in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

-

Peptide and Peptidomimetic Synthesis: After deprotection of the Cbz group, the resulting phenylalaninol can be incorporated into peptide sequences or used to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but may have improved stability or bioavailability.[11]

-

Precursor for Active Pharmaceutical Ingredients (APIs): Phenylalaninol derivatives are structural motifs found in a range of biologically active molecules. For instance, they are used in the synthesis of renin inhibitors and other therapeutic agents.[9] The ability to start from either the D or L form of phenylalaninol allows for the stereoselective synthesis of the target API.[12]

Conclusion

Cbz-DL-Phenylalaninol is a fundamentally important and versatile chemical entity in modern organic and medicinal chemistry. Its well-defined molecular structure, combined with its inherent chirality, makes it an indispensable starting material for the synthesis of complex, stereochemically defined molecules. Understanding its properties, stereochemistry, and synthetic pathways is crucial for researchers and drug development professionals aiming to design and create novel therapeutic agents and chiral materials. The ability to utilize it as a racemic mixture or to resolve it into its constituent enantiomers provides a flexible platform for a wide array of synthetic strategies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7021150, Cbz-L-Phenylalaninal. Retrieved from [Link]

- Chung, D. W. (1994). U.S. Patent No. 5,367,094. Washington, DC: U.S. Patent and Trademark Office.

-

P212121 Store. (n.d.). N-Benzyloxycarbonyl-L-phenylalaninol. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]

-

Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). Processes, 9(6), 999. Retrieved from [Link]

-

Reductions of Aromatic Amino Acids and Derivatives. (2003). Organic Process Research & Development, 7(2), 246-250. Retrieved from [Link]

-

DAICEL Chiral Application Search. (n.d.). N-CBZ-DL-Phenylalanine. Retrieved from [Link]

- Process for the reduction of amino acids and the derivatives thereof. (1998). U.S. Patent No. 5,744,611.

-

Fischer, F. (n.d.). Reduction of Phenylalanine to Amphetamine. Scribd. Retrieved from [Link]

-

DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermediate. (2026). Protheragen. Retrieved from [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). ChemCatChem, 7(9), 1500-1507. Retrieved from [Link]

-

Structures of D/L-phenylalanine, D/L-phenylalaninol, CB[11] and NA. (2021). ResearchGate. Retrieved from [Link]

-

Effect of stereochemistry on the molecular aggregation of phenylalanine dipeptide-type surfactants. (1998). Langmuir, 14(10), 2589-2593. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. H27819.03 [thermofisher.com]

- 4. store.p212121.com [store.p212121.com]

- 5. 73747-40-7|Cbz-DL-Phenylalaninol|BLD Pharm [bldpharm.com]

- 6. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of stereochemistry on the molecular aggregation of phenylalanine dipeptide-type surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 10. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 11. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles | MDPI [mdpi.com]

- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of N-Cbz-DL-phenylalaninol in Synthesis

An In-depth Technical Guide to the Physical Properties of N-Cbz-DL-phenylalaninol

This guide provides a comprehensive overview of the core physical properties of N-Carbobenzyloxy-DL-phenylalaninol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the importance of these properties in a laboratory setting.

N-Cbz-DL-phenylalaninol is a protected amino alcohol. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine functionality of DL-phenylalaninol, preventing it from undergoing unwanted reactions during synthetic procedures. This protection is a cornerstone of peptide chemistry and the synthesis of complex chiral molecules.[1][2] The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers.

As a versatile chiral building block, N-Cbz-DL-phenylalaninol is a precursor in the synthesis of various pharmacologically active compounds, including HIV protease inhibitors.[3] Understanding its physical properties is paramount for its proper handling, characterization, and application in multi-step syntheses.

Molecular Structure and Stereochemistry

The fundamental structure consists of a phenylalaninol backbone where the amino group is protected by a benzyloxycarbonyl group. The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)- and (S)-phenylalaninol. N-Cbz-DL-phenylalaninol is the racemic mixture of the Cbz-protected versions of these enantiomers.

Caption: The two enantiomers that constitute N-Cbz-DL-phenylalaninol.

Core Physical Properties

The physical properties of a compound are critical for its identification, purification, and use in reactions. They provide a baseline for quality control and can indicate the presence of impurities.

Appearance and Melting Point

N-Cbz-DL-phenylalaninol is typically a white to off-white crystalline powder or solid.[1][4] The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is sharp. Impurities tend to depress and broaden the melting range.

| Compound | Melting Point (°C) |

| N-Cbz-L-phenylalaninol | 90-94[5], 92-95[3] |

| N-Cbz-D-phenylalaninol | 93.1-93.9[6] |

| N-Cbz-DL-phenylalaninol | Expected to be similar to the enantiomers, but may differ slightly depending on the crystalline packing of the racemate. |

Expert Insight: While enantiomers have identical melting points, racemic mixtures can sometimes have a different melting point (either higher or lower) than the pure enantiomers, a phenomenon known as a racemic compound versus a conglomerate. Therefore, observing the melting point is a quick, albeit not definitive, check for enantiomeric purity.

Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point using a digital melting point apparatus.

Caption: Workflow for determining melting point via the capillary method.

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount into a fine powder.

-

Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

-

Measurement: Place the capillary in the melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

Solubility

Solubility is a key parameter for selecting appropriate solvents for reactions, extractions, and recrystallization.

| Solvent | Solubility |

| Water | Insoluble/Slightly Soluble[3][7] |

| Methanol | Soluble[7] |

| Chloroform | Soluble[7] |

| Dichloromethane | Soluble[7] |

| Ethyl Acetate | Soluble[7] |

| DMSO | Soluble[7] |

| Acetone | Soluble[7] |

Causality: The large nonpolar benzyl and phenyl groups dominate the molecule's character, making it readily soluble in many organic solvents but poorly soluble in water. The presence of the hydroxyl and amide groups allows for some hydrogen bonding, contributing to its solubility in polar organic solvents like methanol and DMSO.

Optical Activity

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. It is measured using a polarimeter.

-

N-Cbz-L-phenylalaninol: Exhibits a negative specific rotation (levorotatory). A reported value is -42° (c=2, MeOH).[3]

-

N-Cbz-D-phenylalaninol: Exhibits a positive specific rotation of equal magnitude (dextrorotatory). A reported value is +48.0° (c=2.0, in methanol).[6]

-

N-Cbz-DL-phenylalaninol: As a racemic (1:1) mixture of the D and L enantiomers, it is optically inactive . The rotations of the two enantiomers cancel each other out, resulting in a net rotation of zero.

Expert Insight: A non-zero optical rotation reading for a sample labeled as "DL" is a definitive indication of an unequal mixture of enantiomers (i.e., it is enantiomerically enriched or is simply one of the enantiomers). This is a critical quality control parameter in chiral synthesis. The magnitude of rotation is dependent on concentration, path length, temperature, and solvent.[8]

Caption: Principle and setup of a polarimeter for measuring optical activity.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-Cbz-DL-phenylalaninol will show characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, H-bonded | 3500-3200 (Broad) |

| N-H (amide) | Stretching | 3400-3200 (Moderate) |

| C-H (aromatic) | Stretching | 3100-3000[9] |

| C-H (aliphatic) | Stretching | 3000-2850[9] |

| C=O (urethane/carbamate) | Stretching | ~1700-1670 |

| C=C (aromatic) | Stretching | ~1600, ~1450 |

| C-O (alcohol/ester) | Stretching | 1250-1050[9] |

Expert Insight: The most prominent peaks will be the broad O-H stretch from the alcohol, the sharp N-H stretch, and the very strong C=O stretch of the carbamate group. The exact positions can shift slightly based on the sample preparation method (e.g., KBr pellet vs. thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (from both the phenyl and benzyl groups), the CH and CH₂ protons of the phenylalaninol backbone, the N-H proton, and the O-H proton. The chemical shifts and coupling patterns are used to confirm the connectivity of the atoms.[10]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the Cbz group, the aromatic carbons, and the aliphatic carbons of the backbone.

Synthesis and Purification Context

A common method for the synthesis of N-Cbz protected amino alcohols involves the protection of the corresponding amino acid followed by reduction of the carboxylic acid. For instance, DL-phenylalanine can be reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction), followed by reduction of the resulting N-Cbz-DL-phenylalanine.[1][2]

Sources

- 1. guidechem.com [guidechem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. (S)-Cbz-Phenylalaninol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 5. indiamart.com [indiamart.com]

- 6. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 7. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]

- 8. issr.edu.kh [issr.edu.kh]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

Navigating the Chiral World of Z-DL-Phenylalanine: A Technical Guide for Scientists

An In-depth Exploration of the Synthesis, Resolution, and Analysis of Racemic N-Benzyloxycarbonyl-DL-Phenylalanine and its Derivatives for Pharmaceutical and Research Applications.

Abstract

N-Benzyloxycarbonyl-DL-phenylalanine (Z-DL-phenylalanine) stands as a cornerstone in the synthesis of peptides and the development of novel pharmaceuticals.[1] As a racemic mixture, it comprises equal parts of its L- and D-enantiomers, each possessing unique biological activities and applications.[][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of handling this racemic compound. We will delve into the synthetic routes, explore the nuances of various chiral resolution techniques, and detail the analytical methodologies required to ensure enantiomeric purity—a paramount concern in therapeutic development.[4] This document aims to equip the reader with both the theoretical underpinnings and practical, field-proven insights necessary to confidently work with Z-DL-phenylalanine and its derivatives.

Introduction: The Significance of Chirality in Phenylalanine Derivatives

Phenylalanine, an essential aromatic amino acid, exists in two non-superimposable mirror-image forms: L-phenylalanine and D-phenylalanine.[3] The L-enantiomer is the natural form incorporated into proteins, while the D-enantiomer, a synthetic variant, exhibits distinct pharmacological properties, notably in pain management and mood regulation.[3][] The introduction of the benzyloxycarbonyl (Z) protecting group to the amine function of phenylalanine yields Z-phenylalanine, a critical intermediate in peptide synthesis and drug design.[6]

The racemic form, Z-DL-phenylalanine, is often the initial product of chemical synthesis.[1] However, for most pharmaceutical applications, the use of a single, pure enantiomer is not just preferred, but often a regulatory necessity.[7] The distinct stereochemistry of each enantiomer can lead to vastly different interactions with chiral biological targets like enzymes and receptors, resulting in desired therapeutic effects from one enantiomer and potential inactivity or even adverse effects from the other.[8] Therefore, a thorough understanding of the racemic nature of Z-DL-phenylalanine and the methods to resolve and analyze its components is fundamental to its effective application.[4]

Synthesis of Racemic Z-DL-Phenylalanine

The standard laboratory synthesis of Z-DL-phenylalanine typically involves the protection of the amino group of racemic DL-phenylalanine. A common and well-established method is the Schotten-Baumann reaction, where benzyl chloroformate is used as the protecting agent under basic conditions.

Experimental Protocol: Synthesis of Z-DL-Phenylalanine

-

Dissolution: DL-phenylalanine is dissolved in an aqueous solution of sodium hydroxide.

-

Acylation: The solution is cooled in an ice bath, and benzyl chloroformate is added portion-wise with vigorous stirring. The temperature is maintained below 5°C.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours at room temperature. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: The aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the Z-DL-phenylalanine.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

The Core Challenge: Resolving the Racemate

The separation of the L- and D-enantiomers from the racemic Z-DL-phenylalanine is a critical step. Various techniques have been developed to achieve this chiral resolution, each with its own advantages and limitations.

Enzymatic Resolution

Enzymatic resolution is a highly efficient and stereospecific method that leverages the ability of enzymes to selectively act on one enantiomer.[9] For N-acylated amino acids like Z-DL-phenylalanine, enzymes such as acylases are commonly employed.[10]

Causality Behind the Choice: Enzymes, being chiral macromolecules, create a three-dimensional active site that preferentially binds and catalyzes the reaction of one enantiomer over the other. This high degree of selectivity often leads to excellent enantiomeric purity of the products.

Caption: Workflow for the enzymatic resolution of Z-DL-phenylalanine.

Chromatographic Resolution

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Trustworthiness of the Protocol: The reproducibility of chiral HPLC is a key reason for its widespread adoption in quality control. A well-validated method provides a self-validating system for routine analysis.[12]

-

Chiral Stationary Phase (CSP) Selection: A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose, amylose), proteins, and macrocyclic antibiotics (e.g., teicoplanin, vancomycin).[11][13] The choice of CSP is critical and often requires empirical screening.

-

Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), plays a crucial role in achieving separation. The type and concentration of the modifier can significantly impact resolution.

-

Temperature: Column temperature can affect the kinetics of the chiral recognition process and, consequently, the separation.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For Z-DL-phenylalanine, a chiral amine (e.g., brucine, strychnine) can be used as the resolving agent. The resulting diastereomeric salts can then be separated based on their differential solubility in a given solvent.

Analytical Characterization: Ensuring Enantiomeric Purity

Once the enantiomers are separated, it is imperative to determine the enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

As mentioned for resolution, chiral HPLC is also the gold standard for the analytical determination of enantiomeric purity.[4] By comparing the peak areas of the two enantiomers in a chromatogram, the enantiomeric excess can be accurately calculated.

-

System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: Prepare a dilute solution of the Z-phenylalanine sample in the mobile phase.

-

Injection: Inject a small, precise volume of the sample onto the column.

-

Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. A racemic mixture will exhibit no optical rotation. By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be estimated.

Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers.[14] Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. Chiral derivatizing agents react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.

Derivatives of Z-Phenylalanine and Their Applications

The separated Z-L-phenylalanine and Z-D-phenylalanine serve as valuable building blocks for a wide range of applications.

-

Peptide Synthesis: Z-L-phenylalanine is extensively used in the synthesis of peptides and proteins. The Z-group provides a stable protecting group for the amine that can be removed under specific conditions. The incorporation of D-amino acids, such as Z-D-phenylalanine, can enhance the stability of peptides against enzymatic degradation.[6][15]

-

Pharmaceutical Development: Both enantiomers are used in the synthesis of various active pharmaceutical ingredients (APIs).[6] For instance, derivatives of D-phenylalanine are explored for their potential in treating neurological disorders.[1] Fluorinated phenylalanine derivatives, synthesized from their Z-protected precursors, are of significant interest in drug discovery due to their ability to modulate the biological properties of molecules.[8]

Table 1: Applications of Z-Phenylalanine Enantiomers and their Derivatives

| Enantiomer/Derivative | Application Area | Rationale |

| Z-L-Phenylalanine | Peptide Synthesis | Building block for natural peptides and proteins. |

| Z-D-Phenylalanine | Peptide Synthesis, Drug Development | Enhances peptide stability against enzymatic degradation; precursor for neurologically active compounds.[1][6] |

| Fluorinated Phenylalanines | Drug Discovery | Modulates biological properties such as metabolic stability and binding affinity.[8] |

| Other Phenylalanine Derivatives | Pharmaceutical Industry | Used to improve drug efficacy, bioavailability, and specificity.[] |

Conclusion: A Commitment to Chiral Integrity

The racemic nature of synthetically prepared Z-DL-phenylalanine presents both a challenge and an opportunity. A thorough understanding of the principles and practicalities of chiral resolution and analysis is paramount for any researcher or developer working with this important compound. The choice of resolution technique—be it enzymatic, chromatographic, or classical crystallization—will depend on the scale of the separation, desired purity, and available resources. Similarly, the selection of an appropriate analytical method is crucial for validating the enantiomeric integrity of the final product. By adhering to rigorous scientific principles and employing validated protocols, the scientific community can continue to leverage the unique properties of each Z-phenylalanine enantiomer to advance the fields of peptide chemistry and pharmaceutical sciences.

References

- Gilbert, J. B., Price, V. E., & Greenstein, J. P. (Year). Resolution of Racemic Phenylalanine. Semantic Scholar.

- ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes.

- Chem-Impex. (n.d.). Z-D-phenylalanine.

- ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction.

- American Chemical Society. (n.d.). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.

- Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.

- Medium. (2025, November 6). Why Peptide Purity Matters in Laboratory Research.

- BOC Sciences. (n.d.). Phenylalanine: Definition, Structure, Benefits and Uses.

- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.

- Rahmani-Nezhad, S., et al. (2019, Winter). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Sciences, Islamic Republic of Iran, 30(1).

- PubMed. (2005, February 15). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes.

- ETH Zurich Research Collection. (2021, February 22). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization.

- ResearchGate. (n.d.). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.

- Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.

- Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Part V. Preparation of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. The Bulletin of the Agricultural Chemical Society of Japan, 21(4), 235-238.

- Chem-Impex. (n.d.). Z-DL-phenylalanine.

- ACS Catalysis. (2025, April 18). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.

- BOC Sciences. (n.d.). Z-DL-phenylalanine - (CAS 3588-57-6).

- University of California, Davis. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.

- ResearchGate. (2026, February 9). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.

- Google Patents. (n.d.). CN1566080A - Resolution of DL-phenylalanine.

- Scholars' Mine. (1998, January 16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.

- MDPI. (2018, November 1). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems.

- ResearchGate. (2025, September 21). Quantitative Chiral Analysis of Phenylalanine Enantiomers Using Terahertz Spectroscopy.

- RSC Publishing. (2017, February 28). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics.

- PMC. (2015, February 26). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- Research Starters. (n.d.). Phenylalanine as a therapeutic supplement.

- PMC - NIH. (n.d.). Synthesis and explosion hazards of 4-Azido-L-phenylalanine.

- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- Benchchem. (n.d.). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Phenylalanine as a therapeutic supplement | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. almacgroup.com [almacgroup.com]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medium.com [medium.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection and deprotection of functional groups are the bedrock of modern organic synthesis. Among the arsenal of tools available to the synthetic chemist, the Carboxybenzyl (Cbz or Z) group holds a place of historical and practical significance, particularly in the realm of amino acid and peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first reliable tool for the stepwise synthesis of peptides, transforming the field from one of uncontrolled polymerization to precise molecular construction.[1][2][3] This guide provides a comprehensive technical overview of the Cbz protecting group, grounded in mechanistic principles and field-proven methodologies. We will explore the causality behind its selection, the intricacies of its application and removal, its orthogonality with other common protecting groups, and detailed protocols to empower researchers in their synthetic endeavors.

The Foundational Challenge: Mastering the Reactivity of Amino Acids

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[2] The bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), led to uncontrolled polymerization upon activation.[2] The breakthrough came with the concept of temporarily "masking" the amine's reactivity. Bergmann and Zervas introduced the Cbz group to convert the highly nucleophilic amine into a significantly less reactive carbamate.[2] This strategic move allowed for the selective activation of the carboxylic acid and the controlled formation of a peptide bond without the risk of self-polymerization.[2] The genius of their choice lay in the group's dual nature: robust enough to withstand the conditions of peptide coupling, yet removable under mild conditions that leave the newly formed peptide bond intact.[2]

The Chemistry of Cbz Protection: Mechanism and Methodology

The introduction of the Cbz group is most commonly achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[1][2]

The Protective Mechanism

The core of the protection strategy is the nucleophilic acyl substitution reaction. The lone pair of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the protected product.[4][5]

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Solvent (Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Celite®

Procedure:

-

Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol) in a round-bottom flask. [2][6] * Causality: The solvent must solubilize the starting material and not interfere with the catalysis. Alcohols are excellent choices.

-

Catalyst Addition: Under an inert atmosphere (if the substrate is air-sensitive), carefully add 10% Pd/C.

-

Causality: Pd/C is the heterogeneous catalyst that provides the surface for the reaction. It can be pyrophoric, especially after use, and should be handled with care. [2]3. Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. [2][6]Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale). [6] * Causality: Vigorous stirring is critical to ensure good contact between the substrate in solution, the solid catalyst, and the hydrogen gas.

-

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Causality: The disappearance of the UV-active Cbz-protected starting material and the appearance of the (often non-UV-active) amine product indicates completion.

-

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [2] * Causality: Celite is a fine filter aid that prevents the fine black palladium powder from passing through. Crucial Safety Note: Never allow the filtered catalyst to dry on the filter paper, as it can ignite upon contact with air. Keep it wet with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. [7] * Causality: The byproducts, toluene and CO₂, are volatile and are removed during solvent evaporation, often yielding a very clean crude product requiring minimal purification.

Alternative Deprotection Strategies

While hydrogenolysis is preferred, it is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups. In such cases, alternative methods are necessary.

| Deprotection Method | Reagents & Conditions | Causality & Key Considerations |

| Acidolysis (Harsh) | HBr in Acetic Acid (AcOH) | Cleaves the Cbz group via an Sₙ2-type mechanism. These are harsh conditions not suitable for acid-labile substrates. [4] |

| Acidolysis (Mild) | AlCl₃ in Hexafluoroisopropanol (HFIP) | A modern, milder Lewis acid-based method that offers good functional group tolerance and can be performed at room temperature. [8][9] |

| Transfer Hydrogenation | Ammonium formate, cyclohexene, or formic acid with Pd/C | An alternative to using flammable hydrogen gas. The reagent serves as an in-situ source of hydrogen. [4][7] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | A recently developed method for highly sensitive substrates where both hydrogenolysis and acidic conditions are unsuitable. [9] |

Orthogonal Synthesis: The Cbz Group in a Multi-Protecting Group Strategy

In complex syntheses, particularly solid-phase peptide synthesis (SPPS), the ability to selectively remove one protecting group in the presence of others is essential. This concept is known as orthogonality. [10][11]The Cbz group's unique removal condition (hydrogenolysis) makes it orthogonal to the two other pillars of peptide chemistry: the acid-labile Boc group and the base-labile Fmoc group. [5][11][12]

Comparative Stability

| Protecting Group | Typical Deprotection Condition | Stability of Other Groups Under These Conditions |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis) [11] | Boc: Generally stable. [11]Fmoc: Stable. |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) [13] | Cbz: Generally stable, but can be cleaved by very strong acids (e.g., HBr/AcOH). [5]Fmoc: Stable. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) [11] | Cbz: Stable. [11]Boc: Stable. [11] |

This mutual orthogonality allows for intricate synthetic planning where different parts of a molecule can be unmasked and reacted in a controlled, sequential manner.

Caption: Sequential orthogonal deprotection workflow.

Conclusion

The Cbz group is more than a historical footnote; it remains a highly relevant and versatile tool in modern organic synthesis. Its ease of introduction, stability to a wide range of reagents, and, most critically, its unique deprotection via catalytic hydrogenolysis grant it a powerful position in orthogonal synthetic strategies. Understanding the mechanistic underpinnings of its application and removal, as detailed in this guide, allows researchers, scientists, and drug development professionals to leverage the Cbz group with precision and confidence, continuing the legacy of controlled synthesis pioneered by Bergmann and Zervas.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Total Synthesis. [Link]

-

Benzyl chloroformate - Wikipedia. Wikipedia. [Link]

-

Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

-

Benzyl chloroformate. Grokipedia. [Link]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. [Link]

-

Benzyl chloroformate. (2024, December 26). . [Link]

-

Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

-

Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]

-

Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tcichemicals.com [tcichemicals.com]

The Alchemical Intermediate: A Technical Guide to Cbz-DL-Phenylalaninol in Advanced Peptide Synthesis

Abstract

The synthesis of complex peptides and their analogues is a cornerstone of modern drug discovery and biochemical research. Success in this field hinges on the strategic use of protecting groups and specialized building blocks that offer both stability and versatile reactivity. Among these, N-Carbobenzyloxy-DL-phenylalaninol (Cbz-DL-Phenylalaninol) emerges not merely as a protected amino alcohol, but as a pivotal intermediate for creating C-terminally modified peptides, peptidomimetics, and crucial chiral synthons. This guide provides an in-depth exploration of the synthesis and application of Cbz-DL-Phenylalaninol, moving beyond standard protocols to elucidate the causal chemical principles that govern its utility. We will dissect its role in generating peptide alcohols, its application in the synthesis of high-value therapeutic agents like HIV protease inhibitors, and the practical considerations of employing a racemic starting material in stereospecific synthetic routes.

Introduction: Beyond the Carboxyl Terminus

The traditional peptide bond, an amide linkage between a carboxyl and an amino group, defines the backbone of peptides. However, nature and medicinal chemistry alike have demonstrated the profound impact of modifying the C-terminus. Replacing the C-terminal carboxylic acid with a primary alcohol, as found in phenylalaninol, fundamentally alters the molecule's properties, including its hydrogen bonding capacity, polarity, metabolic stability, and conformational dynamics.[1] This modification is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties, such as resistance to enzymatic degradation.[2]

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a foundational N-terminal protecting group in peptide chemistry.[3] Its enduring relevance stems from a trifecta of desirable characteristics:

-

Robust Stability: The Cbz group is stable to a wide range of basic and mildly acidic conditions, providing orthogonality with other common protecting groups like Fmoc and Boc.[4]

-

Racemization Suppression: As a urethane-type protecting group, it effectively minimizes the risk of racemization of the adjacent chiral center during carboxyl group activation—a critical feature for maintaining stereochemical integrity.[5]

-

Facilitated Purification: The aromatic nature of the Cbz group often increases the crystallinity of intermediates, simplifying their purification.[6]

When combined, the Cbz protecting group and the phenylalaninol scaffold create Cbz-DL-Phenylalaninol , a versatile building block for introducing a stable, C-terminal phenylalaninol moiety into a growing peptide chain or for use as a starting point in the synthesis of complex chiral molecules.

Synthesis of Cbz-DL-Phenylalaninol: The Reductive Transformation

The most common and direct pathway to Cbz-DL-Phenylalaninol is through the N-protection of DL-phenylalanine followed by the chemical reduction of the carboxylic acid. This process ensures the foundational structure is correctly configured before its application in more complex syntheses.

Mechanism and Rationale

The conversion of the carboxylic acid to a primary alcohol is a classic transformation that requires careful selection of reagents to avoid side reactions and preserve the integrity of the Cbz protecting group. A direct reduction of the Cbz-protected acid is possible, but often inefficient. A more reliable, higher-yielding strategy involves a two-step process: activation of the carboxyl group via esterification, followed by reduction.[7]

-

N-Protection: The synthesis begins with the protection of the amino group of DL-phenylalanine using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The base neutralizes the HCl byproduct and maintains a pH that facilitates the nucleophilic attack of the amine on the chloroformate.[6]

-

Esterification: The resulting Cbz-DL-phenylalanine is converted to an alkyl ester (e.g., methyl or ethyl ester). This step serves a crucial purpose: esters are more readily reduced by hydride reagents like sodium borohydride (NaBH₄) than the corresponding carboxylic acids.

-

Reduction: The Cbz-protected amino acid ester is then reduced to the corresponding amino alcohol. Sodium borohydride is often the reagent of choice due to its selectivity and milder nature compared to lithium aluminum hydride (LAH), which could potentially cleave the Cbz group. The reduction with NaBH₄ proceeds efficiently without affecting the Cbz group.[7]

This sequence provides a controlled and scalable method for producing Cbz-DL-Phenylalaninol with high purity.

Experimental Protocol: Synthesis of Cbz-DL-Phenylalaninol

This protocol outlines a representative solution-phase synthesis.

Step 1: N-Protection of DL-Phenylalanine

-

Dissolution: Suspend DL-Phenylalanine (1.0 eq) in a suitable aqueous base solution (e.g., 2 M Sodium Carbonate). Cool the mixture to 0-5°C in an ice bath.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Ensure the temperature is maintained below 5°C to minimize decomposition of the reagent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl. Acidify the aqueous layer with cold 1 M HCl to a pH of ~2 to precipitate the product.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield Cbz-DL-phenylalanine.

Step 2: Esterification

-

Dissolution: Dissolve the Cbz-DL-phenylalanine (1.0 eq) from Step 1 in an excess of anhydrous methanol or ethanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture for 4-6 hours.

-

Work-up: Neutralize the reaction mixture, remove the alcohol under reduced pressure, and extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Cbz-DL-phenylalanine alkyl ester.

Step 3: Reduction to Cbz-DL-Phenylalaninol

-

Dissolution: Dissolve the Cbz-DL-phenylalanine alkyl ester (1.0 eq) in a suitable organic solvent, such as tetrahydrofuran (THF) or a mixture of THF and methanol.[7]

-

Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until completion.

-

Quenching & Isolation: Carefully quench the reaction with water or a mild acid. Extract the Cbz-DL-Phenylalaninol into an organic solvent. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Core Application: Synthesis of Peptide Alcohols & Peptidomimetics

The primary utility of Cbz-DL-Phenylalaninol in peptide synthesis is as a precursor to C-terminally modified peptides, specifically peptide alcohols. These structures are integral to many peptidomimetic drugs.

Rationale: Introducing Metabolic Stability

A standard peptide bond is a substrate for various endogenous proteases, leading to rapid degradation and a short biological half-life for many peptide drugs. By reducing the C-terminal carboxylic acid to an alcohol, the resulting peptide alcohol is no longer a substrate for these enzymes at that position, significantly enhancing its metabolic stability.

Furthermore, the terminal hydroxyl group can form different hydrogen bond networks compared to a carboxylate, potentially leading to altered receptor binding affinities and specificities. This makes Cbz-DL-Phenylalaninol a valuable tool for structure-activity relationship (SAR) studies.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

While Cbz-DL-Phenylalaninol is typically used in solution-phase synthesis, the resulting amino alcohol can be incorporated into solid-phase methodologies. A common strategy involves attaching the Fmoc-protected amino alcohol to a specialized resin, allowing for standard Fmoc/tBu-based chain elongation.[8] The Cbz group is less common in modern SPPS, which primarily relies on the Fmoc/tBu orthogonal scheme. However, for specific fragment condensations or solution-phase extensions, Cbz-protected peptide alcohols remain highly relevant.

Case Study: Precursor for HIV Protease Inhibitors

A landmark application of Cbz-protected phenylalaninol derivatives is in the synthesis of HIV protease inhibitors. The HIV protease is an aspartyl protease crucial for viral maturation, making it a prime therapeutic target.[9] Many successful inhibitors, such as Saquinavir, are peptidomimetics designed to mimic the transition state of the natural peptide substrate.

In an early synthesis of the core of Saquinavir, Cbz-L-phenylalanine was converted to a chloromethyl ketone, which was then reduced with NaBH₄ to afford a chiral chlorohydrin. This intermediate, which contains the core phenylalaninol structure, is a critical building block for constructing the final hydroxyethylene isostere that is non-hydrolyzable by the protease.[9] This demonstrates the power of using Cbz-phenylalaninol scaffolds to create stable mimics of the peptide bond, a foundational principle in modern medicinal chemistry.

The "DL" Consideration: Managing Stereochemistry

The topic of this guide is Cbz-DL -Phenylalaninol, the racemic mixture. In drug development and advanced synthesis, stereochemical purity is paramount, as different enantiomers can have drastically different biological activities. The use of a racemic starting material introduces a layer of complexity that must be strategically managed.

-

Diastereomeric Products: When Cbz-DL-Phenylalaninol is coupled to a chiral amino acid (e.g., L-Alanine), the result is a mixture of two diastereomers: Cbz-D-Phenylalaninol-L-Alanine and Cbz-L-Phenylalaninol-L-Alanine. These diastereomers have different physical properties (e.g., boiling point, melting point, solubility, chromatographic retention) and can typically be separated using standard techniques like column chromatography or crystallization.

-

Chiral Resolution: Alternatively, the starting Cbz-DL-Phenylalaninol can be resolved into its constituent D- and L-enantiomers before being used in the synthesis. This is often achieved through derivatization with a chiral resolving agent or through chiral chromatography.

-

Application as a Chiral Auxiliary: While not a classical chiral auxiliary that is later removed, the chiral center of a resolved phenylalaninol (e.g., Cbz-L-Phenylalaninol) acts as a permanent chiral building block. It imparts its own stereochemistry onto the final molecule, which is essential for achieving the correct three-dimensional structure for biological activity, as seen in the synthesis of HIV inhibitors.[9][10]

The choice between these strategies depends on the overall synthetic plan, the scalability of the separation, and the point at which it is most efficient to ensure stereochemical purity.

Deprotection: Releasing the Amine

The final step in many synthetic sequences involving Cbz-DL-Phenylalaninol is the removal of the Cbz group to liberate the free amine. This amine can then be coupled to another molecule or may be the desired final functionality.

Catalytic Hydrogenolysis

The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[6]

-

Mechanism: The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst, typically 10% Palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts, which are volatile and easily removed.[3]

-

Advantages: This method is highly efficient, proceeds under mild conditions (room temperature and atmospheric pressure), and the byproducts are non-interfering.

-

Causality: The choice of a palladium catalyst is critical due to its high affinity for activating both the benzylic position and hydrogen gas, facilitating the reductive cleavage.

Quantitative Data: Deprotection Methods

| Deprotection Method | Reagents & Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH | Clean byproducts (Toluene, CO₂), mild conditions, high yield.[6] | Incompatible with other reducible groups (e.g., alkynes, some benzyl ethers).[6] |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, in MeOH | Avoids use of hydrogen gas, safer for lab scale. | May be slower than direct hydrogenation. |

| Acidic Conditions | HBr in Acetic Acid (HBr/AcOH) | Effective when hydrogenation is not feasible.[6] | Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl esters). |

Conclusion and Future Outlook

Cbz-DL-Phenylalaninol is more than a simple protected amino acid derivative; it is a strategic tool for overcoming fundamental challenges in peptide and medicinal chemistry. Its synthesis via the reduction of Cbz-phenylalanine provides a reliable route to a building block designed for the creation of C-terminally modified peptides with enhanced metabolic stability. Its application as a core component in complex therapeutics like HIV protease inhibitors underscores its value in introducing non-scissile peptide bond isosteres.

While the use of a racemic mixture necessitates careful strategic planning for stereochemical control, the principles of diastereomeric separation and chiral resolution are well-established pillars of organic synthesis. As the demand for novel peptidomimetics and peptide-based drugs continues to grow, the foundational chemistry enabled by building blocks like Cbz-DL-Phenylalaninol will remain indispensable for researchers and drug development professionals seeking to innovate at the interface of chemistry and biology.

References

- Process for preparing enantiomerically enriched amino-alcohols. (US20100168385A1).

-

Syntheses of FDA Approved HIV Protease Inhibitors. (2009). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

- Solid phase peptide synthesis of peptide alcohols. (WO2011000848A1).

-

A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Science. [Link]

-

Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. (2001). PubMed. [Link]

-

Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). MDPI. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). PubMed. [Link]

-

High throughput synthesis of peptides and peptidomimetics. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

Carbobenzyloxy (Cbz) protected amino acids analysis. (2026). Bulletin of the Chemical Society of Ethiopia. [Link]

-

Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). MDPI. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2020). PubMed Central (PMC). [Link]

Sources

- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamopen.com [benthamopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]